molecular formula C5H12Cl2N4 B6200073 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride CAS No. 2680531-60-4

1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride

Cat. No.: B6200073
CAS No.: 2680531-60-4
M. Wt: 199.1
InChI Key:
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Description

1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C5H10N4·2HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride typically involves the reaction of 1-ethyl-4-chloropyrazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds.

Scientific Research Applications

1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole
  • 4-hydrazinyl-1H-pyrazole
  • 1-methyl-4-hydrazinyl-1H-pyrazole

Uniqueness

1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride is unique due to the presence of both an ethyl group and a hydrazinyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride involves the reaction of ethyl hydrazinecarboxylate with 3,5-dimethylpyrazole in the presence of a strong acid to form 1-ethyl-4-hydrazinyl-1H-pyrazole. This compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "3,5-dimethylpyrazole", "Strong acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is added to a mixture of 3,5-dimethylpyrazole and a strong acid, such as sulfuric acid or hydrochloric acid.", "Step 2: The reaction mixture is heated to reflux for several hours, until the reaction is complete.", "Step 3: The resulting 1-ethyl-4-hydrazinyl-1H-pyrazole is isolated and purified by recrystallization or column chromatography.", "Step 4: The purified 1-ethyl-4-hydrazinyl-1H-pyrazole is dissolved in hydrochloric acid and the dihydrochloride salt is formed by addition of excess hydrochloric acid.", "Step 5: The dihydrochloride salt is isolated and purified by recrystallization or filtration." ] }

CAS No.

2680531-60-4

Molecular Formula

C5H12Cl2N4

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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